Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone
Description
Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone (CAS: 1237-69-0; RN: 20710-28-5) is a hydrazone derivative formed by the condensation of cinnamaldehyde (a phenylpropenal compound) with 2,4-dinitrophenylhydrazine. Its molecular formula is C₁₅H₁₂N₄O₄, with an average molecular weight of 312.285 g/mol and a stereochemically defined (2E) configuration . The compound is characterized by a conjugated system arising from the cinnamaldehyde moiety and the electron-withdrawing nitro groups on the phenyl ring, which influence its chemical reactivity and physical properties.
Properties
CAS No. |
20710-28-5 |
|---|---|
Molecular Formula |
C15H12N4O4 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2,4-dinitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline |
InChI |
InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H/b7-4+,16-10+ |
InChI Key |
RLSRMSQNTNYDMC-LVVPDBGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Reaction
The foundational synthesis involves a nucleophilic addition-elimination reaction between cinnamaldehyde (C₉H₈O) and 2,4-dinitrophenylhydrazine (C₆H₆N₄O₄) under acidic conditions.
Reagents and Conditions
- Cinnamaldehyde : Sourced via base-catalyzed aldol condensation of benzaldehyde and acetaldehyde.
- 2,4-Dinitrophenylhydrazine : Synthesized from 2,4-dinitrochlorobenzene and hydrazine hydrate in ethanol.
- Solvent : Methanol or ethanol (95% purity).
- Catalyst : Sulfuric acid (0.1–1.0 M) or glacial acetic acid.
- Temperature : Reflux at 60–80°C for 4–6 hours.
Procedure
- Dissolve equimolar quantities of cinnamaldehyde (1.32 g, 10 mmol) and 2,4-dinitrophenylhydrazine (1.98 g, 10 mmol) in 50 mL ethanol.
- Add 5 drops of glacial acetic acid to catalyze the reaction.
- Reflux the mixture for 4 hours, yielding an orange precipitate.
- Cool to 50°C, filter under vacuum, and wash with cold ethanol.
- Recrystallize from hot ethanol to obtain pure crystals (yield: 75–85%).
Optimized Laboratory Protocols
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial methods employ continuous flow reactors to enhance efficiency:
Characterization and Quality Control
Spectroscopic Analysis
Applications and Derivative Synthesis
Analytical Chemistry
Comparative Data Tables
Table 1: Synthesis Method Comparison
| Method | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Classical Reflux | Ethanol | H₂SO₄ | 70 | 4 | 75–85 |
| Microwave-Assisted | Ethanol | HCl | 80 | 0.25 | 88 |
| Continuous Flow | Acetonitrile | TFA | 75 | 0.5 | 92 |
Challenges and Solutions
Common Issues
Scalability Constraints
- Batch Reactor Limitations : Addressed by switching to flow chemistry systems.
Chemical Reactions Analysis
Types of Reactions: Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary amine is a common product.
Substitution: Various substituted hydrazones can be formed.
Scientific Research Applications
Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound is used in biochemical assays to detect the presence of aldehydes and ketones.
Medicine: Research is ongoing into its potential use as an antimicrobial and antitubercular agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of cinnamaldehyde, (2,4-dinitrophenyl)hydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of aldehydes or ketones, forming an intermediate. This intermediate then undergoes elimination to form the hydrazone. The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone, which is the primary site of reaction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Hydrazones
Structural Features
Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone belongs to a broader class of 2,4-dinitrophenylhydrazones (DNPHs), which are widely used in analytical chemistry and drug discovery. Key structural variations among DNPH derivatives include:
- Aldehyde/Ketone Substituents: The parent carbonyl compound determines the hydrazone’s properties. Acetophenone DNPH: Features a methyl ketone group instead of an α,β-unsaturated aldehyde . Benzoyl ester derivatives: Incorporate ester functionalities (e.g., compounds 6–10 in ) .
Table 1: Structural Comparison of Selected DNPH Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Cinnamaldehyde DNPH | C₁₅H₁₂N₄O₄ | 312.285 | Phenylpropenal group, (2E) stereochemistry |
| Formaldehyde DNPH | C₇H₆N₄O₄ | 210.15 | No aromatic system |
| 5-Bromo-2-methoxybenzylidene DNPH | C₁₄H₁₁BrN₄O₄ | 379.17 | Bromo and methoxy groups |
| Benzoyl ester derivatives | C₂₂H₁₈N₄O₆ | 434.40 | Nitrobenzoate esters |
Physical Properties
- Melting Points: DNPH derivatives generally exhibit high melting points due to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking).
- Spectroscopic Data: FT-IR: Cinnamaldehyde DNPH shows characteristic peaks for C=O (~1740 cm⁻¹), C=N (~1596 cm⁻¹), and NO₂ (asymmetric: ~1533 cm⁻¹; symmetric: ~1317 cm⁻¹) . Similar spectral patterns are observed in analogs like 4-chlorobenzaldehyde DNPH .
Key Differentiators of Cinnamaldehyde DNPH
Metal Coordination : Comparative studies show cinnamaldehyde DNPH forms stable complexes with transition metals (e.g., Ni²⁺, Co²⁺), useful in spectrophotometric metal ion analysis .
Steric Effects : The bulky cinnamaldehyde moiety may reduce binding efficiency in enzyme inhibition compared to smaller analogs .
Biological Activity
Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone is a hydrazone derivative formed through the condensation of cinnamaldehyde and 2,4-dinitrophenylhydrazine. This compound has garnered attention due to its unique chemical properties and potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound features a hydrazone functional group, which is characterized by the general structure R1R2C=NNH-R3. The synthesis typically involves a condensation reaction in an acidic medium, often using acetic acid as a catalyst. The resulting product exhibits distinct reactivity with carbonyl compounds, forming colored precipitates that are useful in analytical chemistry for identifying aldehydes and ketones.
Table 1: Comparison of Related Compounds
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Cinnamaldehyde Hydrazone | Derived from cinnamaldehyde and hydrazine | Lacks the dinitrophenyl moiety; less reactive |
| 2,4-Dinitrophenylhydrazine | Basic structure with two nitro groups | Strong nucleophilic character; widely used in tests |
| Cinnamic Aldehyde | Aldehyde functional group; precursor to many derivatives | Less stable than hydrazones; more reactive |
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. Its mechanism involves nucleophilic addition-elimination reactions with carbonyl groups in biological substrates, potentially disrupting cellular functions in pathogens. Studies have shown effectiveness against various bacterial strains, contributing to its potential use as an antimicrobial agent.
Anticancer Activity
This compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies demonstrate promising results against leukemic (HL-60) and glioblastoma (SF-295) cells. The compound's anticancer mechanism may involve the induction of apoptosis and interference with cell cycle progression .
Case Study: Cytotoxic Evaluation
A study evaluated the cytotoxic activity of several hydrazones derived from cinnamaldehyde. The results indicated high cytotoxicity against HL-60 and SF-295 cell lines with growth inhibition percentages reaching up to 92.37% for certain derivatives .
The primary mechanism of action for this compound is attributed to its ability to undergo nucleophilic addition to carbon-oxygen double bonds found in aldehydes and ketones. This leads to the formation of an intermediate compound that can disrupt normal cellular processes.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Compound Tested | Growth Inhibition (%) |
|---|---|---|
| HL-60 | CIN-1 | 92.37 ± 3.60 |
| HL-60 | CIN-2 | 89.62 ± 3.54 |
| SF-295 | CIN-1 | Significant activity |
| SF-295 | CIN-2 | Significant activity |
Pharmacokinetics and Toxicity
In silico pharmacokinetic studies suggest that cinnamaldehyde derivatives exhibit favorable absorption characteristics and can effectively cross biological barriers such as the blood-brain barrier (BBB). This property enhances their potential as therapeutic agents for treating central nervous system tumors .
Q & A
Q. What is the standard synthetic protocol for preparing cinnamaldehyde (2,4-dinitrophenyl)hydrazone?
The synthesis typically involves refluxing cinnamaldehyde with 2,4-dinitrophenylhydrazine (DNPH) in ethanol or DMSO, catalyzed by glacial acetic acid. For example, a similar hydrazone derivative was synthesized by reacting 0.001 mol of a substituted benzaldehyde with DNPH in ethanol under reflux for 4 hours, followed by solvent evaporation and crystallization . Yield optimization may require adjusting reaction time (e.g., 18 hours for other hydrazones) and solvent choice .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- FT-IR : To confirm the C=N bond (stretching ~1600 cm⁻¹) and nitro group vibrations (~1520 and 1340 cm⁻¹) .
- NMR : H NMR to identify aromatic protons (δ 7–9 ppm) and the hydrazone NH proton (δ ~11 ppm); C NMR to verify the imine carbon (δ ~145–150 ppm) .
- UV-Vis : Absorption bands near 360–400 nm due to the conjugated hydrazone and nitro groups .
Q. How does the reaction mechanism between aldehydes and DNPH proceed?
The reaction is an acid-catalyzed nucleophilic addition-elimination. DNPH attacks the carbonyl carbon of cinnamaldehyde, forming a tetrahedral intermediate, which loses water to yield the hydrazone. Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity .
Advanced Research Questions
Q. What challenges arise in quantifying cinnamaldehyde-DNPH derivatives via HPLC, and how are they addressed?
DNPH reacts with multiple carbonyl compounds, leading to co-elution interference. To mitigate this:
Q. How can crystallographic data resolve structural ambiguities in hydrazone derivatives?
Single-crystal X-ray diffraction provides bond lengths and angles, confirming the E-configuration of the hydrazone C=N bond (typically 1.28–1.30 Å). For example, in a related compound, the dihedral angle between the DNPH phenyl ring and aldehyde moiety was 15.2°, indicating partial conjugation . Advanced software like SHELXL or WinGX is used for refinement .
Q. What experimental designs are recommended for assessing mutagenicity or DNA damage potential?
- Ames Test : Incubate Salmonella typhimurium strains (TA98, TA100) with the compound to detect frameshift/base-pair mutations.
- Comet Assay : Treat mammalian cells (e.g., HeLa) and measure DNA strand breaks via electrophoresis.
- Include positive controls (e.g., ethyl methanesulfonate) and validate dose-response relationships .
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. ethanol for solubility and reaction efficiency.
- Catalyst Variation : Compare acetic acid, HCl, or p-toluenesulfonic acid for faster kinetics.
- Temperature Control : Reflux at 80–100°C vs. microwave-assisted synthesis for reduced time .
Q. What strategies ensure compound stability during storage and analysis?
- Store in amber vials at –20°C to prevent photodegradation of nitro groups.
- Use desiccants to avoid hydrolysis of the hydrazone bond.
- Confirm stability via periodic HPLC analysis over 6–12 months .
Data Contradictions and Troubleshooting
Q. How to resolve discrepancies in melting points reported across studies?
Variations may arise from impurities or polymorphic forms. Recrystallize the compound from ethanol/water (1:1) and compare with literature values (e.g., 141–143°C for a related triazole-DNPH derivative) . Elemental analysis (%C, %H, %N) should match theoretical values within ±0.3% .
Q. Why might NMR spectra show unexpected peaks, and how to address this?
Impurities from incomplete reaction or side products (e.g., unreacted DNPH) can appear as extra signals. Purify via column chromatography (silica gel, ethyl acetate/hexane) and re-analyze. For tautomerism (e.g., keto-enol forms), use N NMR or variable-temperature studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
